2-Amino-6-chloro-4-nitrophenol

Description

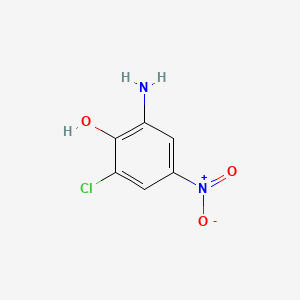

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chloro-4-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLMSPNQBKSXOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62625-14-3 (mono-hydrochloride) | |

| Record name | 2-Amino-6-chloro-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9043855 | |

| Record name | 2-Amino-6-chloro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-6-chloro-4-nitrophenol hydrochloride appears as a brown powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

62625-14-3, 6358-09-4 | |

| Record name | 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-6-chloro-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chloro-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-6-chloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-6-chloro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-chloro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-6-chloro-4-nitrophenol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-6-CHLORO-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZLP5I1TMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2-Amino-6-chloro-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloro-4-nitrophenol is a substituted aromatic compound with the chemical formula C₆H₅ClN₂O₃. It is characterized by the presence of an amino group, a chloro group, and a nitro group attached to a phenol (B47542) backbone. This unique combination of functional groups imparts specific chemical reactivity and properties to the molecule, making it a subject of interest in various chemical and toxicological studies. Primarily, it is known for its application as a direct dye in semi-permanent and permanent hair coloring formulations.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety profile, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a dull yellow to brown powder or appears as yellow crystals.[1][3] Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClN₂O₃ | [4] |

| Molecular Weight | 188.57 g/mol | [5] |

| CAS Number | 6358-09-4 | [6] |

| Appearance | Dull yellow to brown powder/yellow crystals | [1][3] |

| Melting Point | 158-162.5 °C | [3] |

| Boiling Point | 358.7 ± 42.0 °C (Predicted) | [3] |

| Density | 1.655 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 5.20 ± 0.44 (Predicted) | [3] |

| LogP | 1.80 | [7] |

| Water Solubility | 450 mg/L at 25 °C | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.0 - 8.0 | d, s |

| -NH₂ | Variable | br s |

| -OH | Variable | br s |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-OH | 145 - 160 |

| C-NH₂ | 130 - 145 |

| C-Cl | 110 - 130 |

| C-NO₂ | 140 - 155 |

| Aromatic C-H | 110 - 130 |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (188.57 g/mol ). Due to the presence of chlorine, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak is expected. Fragmentation would likely involve the loss of the nitro group (-NO₂, 46 Da), the amino group (-NH₂, 16 Da), and potentially the chloro group (-Cl, 35/37 Da).

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 188/190 | [M]⁺ |

| 142/144 | [M - NO₂]⁺ |

| 172/174 | [M - NH₂]⁺ |

| 153 | [M - Cl]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (phenol) | 3200-3600 (broad) |

| N-H stretch (amine) | 3300-3500 |

| C=C stretch (aromatic) | 1450-1600 |

| N-O stretch (nitro) | 1500-1550 (asymmetric), 1300-1370 (symmetric) |

| C-Cl stretch | 600-800 |

Synthesis and Reactivity

Synthesis

A primary method for the synthesis of this compound is through the electrophilic nitration of 2-amino-6-chlorophenol (B183061).[6] The hydroxyl and amino groups are strongly activating and ortho-, para-directing, while the chlorine atom is a deactivating ortho-, para-director. The combined effect of these substituents directs the incoming nitro group to the position para to the hydroxyl group.[6]

Another synthetic route involves the nucleophilic aromatic substitution of a suitable dichloronitrophenol derivative with ammonia.[6]

Caption: A generalized workflow for the synthesis and purification of this compound.

Reactivity

The reactivity of this compound is governed by its functional groups:

-

Amino Group (-NH₂): The amino group can undergo typical reactions of aromatic amines, such as acylation. For example, it reacts with acetic anhydride (B1165640) in acetic acid to form the corresponding acetamide.[1]

-

Nitro Group (-NO₂): The nitro group is susceptible to reduction. Catalytic hydrogenation using a palladium-on-carbon catalyst can selectively reduce the nitro group to an amino group, yielding 2,4-diamino-6-chlorophenol.[6] Other reducing agents like tin(II) chloride or iron in an acidic medium are also effective.[6]

-

Aromatic Ring: The electron-withdrawing nitro group and the chloro atom, along with the electron-donating amino and hydroxyl groups, influence the reactivity of the aromatic ring towards further electrophilic or nucleophilic substitution. The chlorine atom can be displaced by a strong nucleophile under forcing conditions. For instance, reaction with a 10% aqueous sodium hydroxide (B78521) solution at 80°C for two hours results in the formation of 2-Amino-4-nitrophenol-6-ol with a 72% yield.[6]

Experimental Protocols

Synthesis of this compound via Nitration of 2-Amino-6-chlorophenol

Materials:

-

2-Amino-6-chlorophenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ethanol

-

Water

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-6-chlorophenol in concentrated sulfuric acid at a low temperature (0-5 °C) using an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the low temperature and stirring vigorously.

-

After the addition is complete, continue stirring at the same temperature for a specified period to ensure the reaction goes to completion.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the crude product, wash it with cold water until the washings are neutral, and then dry it.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Collect the purified crystals by filtration and dry them under vacuum.

Reduction of the Nitro Group of this compound

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Reflux the reaction mixture with stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2,4-diamino-6-chlorophenol.

-

Purify the product by column chromatography or recrystallization if necessary.

Caption: A generalized experimental workflow for a chemical reaction and subsequent purification.

Biological Activity and Toxicology

Extensive searches for the involvement of this compound in specific cellular signaling pathways did not yield any results. Its biological effects are primarily studied in the context of toxicology.

-

Acute Toxicity: The oral LD50 in rats is reported to be greater than 2000 mg/kg body weight, indicating low acute oral toxicity.[10]

-

Skin Sensitization: this compound is a known skin sensitizer.[7]

-

Genotoxicity: In vitro studies have shown some positive results for mutagenicity in certain bacterial strains (Ames test).[10]

-

Carcinogenicity: There is no conclusive evidence to classify this compound as a carcinogen.[10]

Due to its use in hair dyes, the safety of this compound has been reviewed by regulatory bodies. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that it is safe for use in hair dye formulations at concentrations up to 2.0%.[2]

Applications

The primary application of this compound is as a direct dye in semi-permanent and permanent hair coloring products.[1][2] It imparts color to the hair without the need for an oxidative process, although it can also be used in oxidative hair dye formulations.[2] In pharmaceutical research, it may be used as a building block for the synthesis of more complex molecules.[]

Conclusion

This compound is a well-characterized substituted phenol with established synthetic routes and a understood reactivity profile. Its properties are largely dictated by the interplay of its amino, chloro, nitro, and hydroxyl functional groups. While its primary commercial application is in the cosmetics industry as a hair dye, its chemical structure makes it a potentially useful intermediate in organic synthesis. The available toxicological data indicate a need for careful handling due to its skin sensitization properties. Further research could explore its potential as a scaffold for the development of novel compounds with biological activity, although currently, there is no evidence of its direct involvement in specific signaling pathways.

References

- 1. EP0376047A1 - this compound derivatives, process for their preparation and hair dyeing agent containing the same - Google Patents [patents.google.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C6H5ClN2O3 | CID 4679699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 6358-09-4 | Benchchem [benchchem.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. web.pdx.edu [web.pdx.edu]

- 9. bhu.ac.in [bhu.ac.in]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

Synthesis of 2-Amino-6-chloro-4-nitrophenol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2-Amino-6-chloro-4-nitrophenol, a key intermediate in the production of dyes and pigments, and a compound of interest in pharmaceutical and agrochemical research. While several synthetic routes have been proposed, this paper will focus on the most chemically plausible and frequently cited methods, offering detailed (where available) or illustrative experimental protocols.

Core Synthesis Pathways

Two principal synthetic routes for this compound have been identified in the chemical literature:

-

Electrophilic Nitration of 2-Amino-6-chlorophenol (B183061): This is considered the most direct and primary method for the synthesis of the target compound.

-

Nucleophilic Aromatic Substitution on 2,6-dichloro-4-nitrophenol (B181596): This pathway involves the reaction of a dichloro-nitrophenol derivative with ammonia (B1221849) at elevated temperatures and pressures.

This guide will now delve into the specifics of each of these pathways.

Pathway 1: Electrophilic Nitration of 2-Amino-6-chlorophenol

The direct nitration of 2-amino-6-chlorophenol is a theoretically straightforward approach to the synthesis of this compound. The existing amino and hydroxyl groups on the benzene (B151609) ring are strong activating groups and are ortho-, para-directing. The chloro group is a deactivating group but is also ortho-, para-directing. The combined directing effects of these substituents favor the introduction of the nitro group at the C4 position, which is para to the hydroxyl group and ortho to the amino group.

Experimental Protocol

Materials:

-

2-Amino-6-chlorophenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate solution (saturated)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 2-Amino-6-chlorophenol in 50 mL of concentrated sulfuric acid. The dissolution should be carried out in an ice bath to maintain a temperature below 10 °C.

-

Prepare the nitrating mixture by slowly adding 1.2 equivalents of concentrated nitric acid to a cooled, stirred portion of concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 2-Amino-6-chlorophenol, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir for an additional 2-3 hours at 0-5 °C.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated product is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.

-

The crude product is then washed with a cold, saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a final wash with cold deionized water.

-

The product is dried in a vacuum oven at 50-60 °C.

Quantitative Data

As no specific literature with quantitative data for this reaction was identified, the following table is illustrative of the data that should be collected and presented.

| Parameter | Value |

| Starting Material | 2-Amino-6-chlorophenol |

| Molar Ratio (Substrate:Nitrating Agent) | 1:1.2 |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 3 hours |

| Yield | Not Reported |

| Purity | Not Reported |

Pathway Diagram

Caption: Nitration of 2-Amino-6-chlorophenol.

Pathway 2: Nucleophilic Aromatic Substitution

This pathway involves the reaction of 2,6-dichloro-4-nitrophenol with ammonia. The strong electron-withdrawing nitro group at the para-position and the chloro group at the ortho-position activate the chlorine atom at the C6 position for nucleophilic attack by ammonia. This reaction typically requires elevated temperature and pressure to proceed efficiently.

Experimental Protocol

Materials:

-

2,6-dichloro-4-nitrophenol

-

Aqueous Ammonia (28-30%)

-

Copper(II) Sulfate (optional, as a catalyst)

Procedure:

-

A high-pressure autoclave is charged with 10.0 g of 2,6-dichloro-4-nitrophenol, a significant molar excess of aqueous ammonia, and a catalytic amount of copper(II) sulfate.

-

The autoclave is sealed and heated to a temperature in the range of 150-200 °C. The pressure will increase significantly due to the heating of the aqueous ammonia.

-

The reaction is maintained at this temperature for several hours, with stirring.

-

After the reaction is complete, the autoclave is cooled to room temperature, and the excess ammonia is carefully vented.

-

The reaction mixture is transferred to a beaker, and the product is precipitated by acidification with a mineral acid (e.g., HCl).

-

The precipitated product is collected by filtration, washed with water, and dried.

Quantitative Data

While a specific yield for the ammonolysis of 2,6-dichloro-4-nitrophenol is not reported, a related reaction involving the substitution of a chloro group with a hydroxyl group using 10% aqueous sodium hydroxide (B78521) at 80°C for two hours resulted in a 72% yield of the corresponding product.[1] This suggests that nucleophilic aromatic substitution on this substrate is a viable synthetic strategy.

| Parameter | Value |

| Starting Material | 2,6-dichloro-4-nitrophenol |

| Reagent | Aqueous Ammonia |

| Reaction Temperature | 150-200 °C (Illustrative) |

| Reaction Time | Several hours (Illustrative) |

| Yield | Not Reported |

| Purity | Not Reported |

Pathway Diagram

Caption: Ammonolysis of 2,6-dichloro-4-nitrophenol.

Conclusion

The synthesis of this compound is primarily approached through two main pathways: the electrophilic nitration of 2-amino-6-chlorophenol and the nucleophilic aromatic substitution of 2,6-dichloro-4-nitrophenol with ammonia. While both routes are chemically sound, a notable lack of detailed, published experimental protocols with quantitative data presents a challenge for researchers. The information provided in this whitepaper is based on the available literature and established principles of organic synthesis. Further research and process development are required to establish optimized and well-characterized procedures for the synthesis of this important chemical intermediate. Researchers are encouraged to use the illustrative protocols provided as a starting point for their own investigations.

References

A Comprehensive Technical Guide to 2-Amino-6-chloro-4-nitrophenol (CAS: 6358-09-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Amino-6-chloro-4-nitrophenol, a substituted aromatic compound with significant applications in the chemical industry, particularly as a dye intermediate. This document collates essential physicochemical data, detailed experimental protocols for its synthesis, spectroscopic information, and an examination of its chemical reactivity. Furthermore, it explores relevant biological pathways through the lens of microbial degradation of structurally similar compounds, offering insights for environmental and toxicological studies.

Physicochemical Properties

This compound is an orange, fine-grained, powdered solid.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClN₂O₃ | [3][4][5] |

| Molecular Weight | 188.57 g/mol | [3][4][6] |

| Appearance | Orange solid | [7] |

| Melting Point | 158-164 °C | [3][7] |

| Boiling Point (Predicted) | 358.7 ± 42.0 °C | [3] |

| Density (Predicted) | 1.655 ± 0.06 g/cm³ | [3] |

| Water Solubility | 450 mg/L at 25°C | [3] |

| logP (o/w) | 1.530 | [8] |

| pKa (Predicted) | 5.20 ± 0.44 | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established pathways in organic chemistry, primarily involving electrophilic aromatic substitution or nucleophilic aromatic substitution.

Synthesis via Nitration of 2-Amino-6-chlorophenol (B183061)

A primary and direct method for the synthesis of this compound is the electrophilic nitration of 2-amino-6-chlorophenol.[6] In this reaction, the benzene (B151609) ring is activated by the strong ortho-, para-directing effects of the hydroxyl (-OH) and amino (-NH₂) groups. The presence of the deactivating, yet ortho-, para-directing chlorine atom, combined with the activating groups, directs the incoming nitro group (-NO₂) to the position para to the hydroxyl group and ortho to the amino group.[6]

Experimental Protocol:

Materials:

-

2-amino-6-chlorophenol

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Distilled water

-

Ethanol (B145695) or methanol (B129727) for recrystallization

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and water in an ice bath.

-

Slowly add 2-amino-6-chlorophenol to the cooled acid solution while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-amino-6-chlorophenol, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete reaction.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the precipitate and wash with cold water until the washings are neutral.

-

Neutralize any remaining acid by washing the crude product with a saturated sodium bicarbonate solution.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or methanol.

-

Dry the purified product under vacuum.

Logical Workflow for Synthesis via Nitration:

Caption: Synthesis workflow for this compound via nitration.

Synthesis via Nucleophilic Aromatic Substitution

Another synthetic route involves the reaction of a suitable chloronitrophenol derivative with ammonia.[6] For the synthesis of this compound, a logical starting material would be 2,6-dichloro-4-nitrophenol. The strong electron-withdrawing nitro group at the para-position and the chloro group at the ortho-position activate the chlorine atom at the 6-position for nucleophilic attack by ammonia.[6] This reaction typically requires elevated temperature and pressure.

Spectroscopic Data

Spectroscopic methods are crucial for the structural elucidation and purity assessment of this compound.

| Spectroscopic Data | Observed Features |

| ¹H NMR | Aromatic protons would exhibit characteristic shifts and coupling patterns. The protons of the amino and hydroxyl groups would appear as broad singlets, with their chemical shifts being solvent-dependent. |

| ¹³C NMR | The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. |

| IR Spectroscopy | Characteristic absorption bands would be observed for the N-H stretching of the amino group, O-H stretching of the hydroxyl group, C=C stretching of the aromatic ring, and the asymmetric and symmetric stretching of the nitro group. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (188.57 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom. |

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its functional groups: the amino, chloro, nitro, and hydroxyl groups attached to the aromatic ring.

-

Amino Group: The amino group can undergo typical reactions of aromatic amines, such as acylation.[6]

-

Nitro Group: The nitro group is susceptible to reduction. Catalytic hydrogenation or reduction with agents like tin(II) chloride can selectively reduce the nitro group to an amino group, which is a key transformation for producing dye intermediates.[6]

-

Chloro Group: The chlorine atom can be displaced through nucleophilic aromatic substitution, although this may require harsh reaction conditions depending on the nucleophile.[6]

The primary application of this compound is in the cosmetics industry, where it is used as a component in hair dye formulations.[4][5] It can be used in both semi-permanent and permanent (oxidative) hair dyes.[2] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in hair dye formulations at concentrations up to 2.0%.[2]

Biological Pathways: Microbial Degradation of a Related Compound

While this compound is not known to be directly involved in specific signaling pathways within drug development, understanding its environmental fate and potential for biodegradation is crucial. Research on the microbial degradation of the structurally similar compound, 2-chloro-4-nitrophenol (B164951) (2C4NP), provides a valuable model for a potential biological pathway.

Several bacterial strains have been shown to degrade 2C4NP. For instance, Arthrobacter sp. SJCon and Burkholderia sp. RKJ 800 can utilize 2C4NP as a sole source of carbon and energy. The degradation pathway often involves the initial removal of the nitro group, followed by dehalogenation and ring cleavage.

Proposed Degradation Pathway of 2-chloro-4-nitrophenol:

Caption: Microbial degradation pathway of 2-chloro-4-nitrophenol.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with or investigating this compound. The compiled data and experimental insights are intended to facilitate further research and application of this important chemical compound.

References

- 1. This compound | C6H5ClN2O3 | CID 4679699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0376047A1 - this compound derivatives, process for their preparation and hair dyeing agent containing the same - Google Patents [patents.google.com]

- 4. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. This compound | 6358-09-4 | Benchchem [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]

physical properties of 2-Amino-6-chloro-4-nitrophenol

An In-depth Technical Guide to the Physical Properties of 2-Amino-6-chloro-4-nitrophenol

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 6358-09-4), a compound of interest in various chemical and cosmetic applications, notably as a component in hair dye formulations.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity

-

Synonyms: 6-Chloro-4-nitro-2-aminophenol, 3-Chloro-2-hydroxy-5-nitroaniline[3][5]

-

CAS Number: 6358-09-4[1]

Tabulated Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical data for this compound.

| Property | Value | Source(s) |

| Appearance | Dull yellow to orange-brown granular powder/crystals | [1][2][6] |

| Melting Point | 158 - 163 °C | [1][7][8] |

| Boiling Point | 358.7 ± 42.0 °C (Predicted) | [1][7] |

| Decomposition Temperature | Begins at 170 °C | [8] |

| Density | 1.655 ± 0.06 g/cm³ (Predicted) | [1][7] |

| Water Solubility | 450 mg/L (0.045%) at 25 °C | [1][8] |

| Partition Coefficient (Log Pₒ/w) | 1.80 | [8] |

| Vapor Pressure | < 1.44 mPa at 20 °C | [8] |

| pKa | 5.20 ± 0.44 (Predicted) | [1] |

| Bulk Density | 460 - 600 g/L | [6] |

Experimental Protocols

Detailed experimental procedures for determining the physical properties of chemical compounds are standardized. While specific reports for this compound are often proprietary, the methodologies generally follow established guidelines, such as those from the OECD or EU.

Melting Point Determination (Capillary Method - Ref: EU A.1[8])

The melting point is determined using the capillary method. A small, powdered sample of this compound is packed into a thin-walled capillary tube. The tube is placed in a heated block or oil bath, and the temperature is raised at a slow, controlled rate. The temperature range from the point at which the substance first begins to melt to when it becomes completely liquid is recorded as the melting point range.

Solubility in Water (Flask Method - Ref: EU A.6)

The flask method is commonly used to determine the water solubility of a substance. An excess amount of this compound is added to a known volume of distilled water in a flask. The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). After equilibrium, the suspension is filtered to remove undissolved solid. The concentration of the compound in the clear aqueous solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to give the solubility value.[8]

Partition Coefficient (Log Pₒ/w) Determination (Shake Flask Method)

The n-octanol/water partition coefficient (Log P) is a measure of a compound's lipophilicity. In the shake flask method, a small amount of the compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other. The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. The phases are then separated, and the concentration of this compound in both the n-octanol and water layers is measured, typically by UV-Vis spectroscopy or HPLC. The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase, and Log P is its base-10 logarithm.[8]

Synthesis and Reactivity Visualization

The chemical behavior and synthesis of this compound are dictated by its functional groups: an amino group, a hydroxyl group, a chloro group, and a nitro group attached to a benzene (B151609) ring.

Synthetic Pathway Workflow

One established method for synthesizing this compound is through the electrophilic nitration of 2-amino-6-chlorophenol. The strong activating and ortho-, para-directing effects of the hydroxyl and amino groups guide the incoming nitro group to the C4 position, which is para to the hydroxyl group.[9]

References

- 1. This compound CAS#: 6358-09-4 [m.chemicalbook.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. This compound | C6H5ClN2O3 | CID 4679699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. jayorganics.com [jayorganics.com]

- 7. This compound | 6358-09-4 [chemicalbook.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. This compound | 6358-09-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2-Amino-6-chloro-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 2-Amino-6-chloro-4-nitrophenol. This compound, a substituted nitrophenol, is of significant interest in various industrial applications, most notably as a component in hair dye formulations. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its chemical characteristics and methodologies for its study. All quantitative data is presented in structured tables, and a representative synthesis pathway is visualized.

Molecular Structure and Identification

This compound is an aromatic organic compound characterized by a phenol (B47542) ring substituted with an amino group, a chlorine atom, and a nitro group. The specific arrangement of these functional groups dictates its chemical reactivity and physical properties.

The molecular structure is as follows:

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 6358-09-4[1][2] |

| Molecular Formula | C6H5ClN2O3[3] |

| Molecular Weight | 188.57 g/mol [1][2] |

| InChI Key | TWLMSPNQBKSXOP-UHFFFAOYSA-N[2] |

| SMILES | Nc1cc(cc(Cl)c1O)--INVALID-LINK--=O |

| Synonyms | 6-chloro-4-nitro-2-aminophenol, 3-Chloro-2-hydroxy-5-nitroaniline[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application.

| Property | Value |

| Appearance | Yellow crystals or an orange-yellow, fine-grained powder[4] |

| Melting Point | 158-162.5 °C |

| Boiling Point | 358.7 ± 42.0 °C (Predicted) |

| Density | 1.655 ± 0.06 g/cm³ (Predicted) |

| pKa | Approximately 8.2[2] |

| Solubility | Poorly soluble in water |

Synthesis

The synthesis of this compound can be achieved through several pathways. The two primary methods involve the nitration of a substituted phenol or the nucleophilic aromatic substitution of a di-substituted nitrobenzene.

A representative synthesis workflow is illustrated below:

Experimental Protocol: Nitration of 2-Amino-6-chlorophenol (Illustrative)

Materials:

-

2-Amino-6-chlorophenol

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

-

In a flask submerged in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 2-amino-6-chlorophenol in a suitable solvent.

-

Maintain the reaction temperature below 10°C with constant stirring.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the acidic solution with a sodium bicarbonate solution.

-

Filter the crude product and wash with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Table of Spectroscopic Data:

| Spectroscopic Technique | Key Data Points | Source |

| ¹H NMR | Data available, specific shifts depend on solvent. | PubChem[1], SpectraBase[5] |

| ¹³C NMR | Data available, specific shifts depend on solvent. | PubChem[1], SpectraBase[5] |

| IR Spectroscopy | Characteristic peaks for -OH, -NH₂, -NO₂, and C-Cl bonds. | PubChem[1] |

| Mass Spectrometry | Molecular Ion Peak (M+) expected at m/z 188. | Benchchem[2] |

Applications

The primary application of this compound is in the cosmetics industry as a component of hair dye formulations. It is used in both semi-permanent and permanent (oxidative) hair coloring products.[4] In these formulations, it acts as a direct dye, imparting color to the hair. The final color depends on the other ingredients in the dye preparation and the initial hair color.

Safety and Toxicology

Toxicological studies have been conducted to assess the safety of this compound for its use in cosmetic products. It has been found to be poorly absorbed through the skin.[4] Subchronic oral studies have determined a no-observable-adverse-effect level (NOAEL).[4] It is considered safe for use in hair dye formulations at concentrations up to 2.0%.[1]

Conclusion

This compound is a well-characterized compound with a specific molecular structure that lends itself to applications in the dye industry. This guide has provided a detailed overview of its key properties, synthesis, and analytical data. The information presented here is intended to support further research and development involving this compound. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and safety information.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-6-chloro-4-nitrophenol from 2-amino-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-6-chloro-4-nitrophenol, a valuable intermediate in the pharmaceutical and dye industries. The primary focus of this document is the direct electrophilic nitration of 2-amino-6-chlorophenol (B183061).

Introduction

This compound is a substituted aromatic compound with significant applications in chemical synthesis. Its molecular structure, featuring amino, chloro, hydroxyl, and nitro functional groups, makes it a versatile precursor for the development of various target molecules. The synthesis of this compound is primarily achieved through the electrophilic nitration of 2-amino-6-chlorophenol. This guide details the reaction mechanism, experimental protocol, and key considerations for this synthetic transformation.

Reaction Pathway and Mechanism

The synthesis of this compound from 2-amino-6-chlorophenol is an electrophilic aromatic substitution reaction. The benzene (B151609) ring of the starting material is activated by the strong ortho-, para-directing effects of the hydroxyl (-OH) and amino (-NH2) groups. The chlorine atom (-Cl) is also an ortho-, para-director but is a deactivating group. The cumulative effect of these substituents directs the incoming electrophile, the nitronium ion (NO2+), to the C4 position, which is para to the hydroxyl group and ortho to the amino group.[1]

The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion.

Reaction Scheme:

The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of undesired byproducts.[1]

Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 2-amino-6-chlorophenol | Reagent | Sigma-Aldrich |

| Concentrated Sulfuric Acid (98%) | ACS | Fisher Scientific |

| Concentrated Nitric Acid (70%) | ACS | VWR |

| Crushed Ice | - | - |

| Deionized Water | - | - |

| Ethanol | Reagent | Pharmco |

| Sodium Bicarbonate | ACS | J.T. Baker |

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and flask

-

Vacuum source

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully add 15 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 0°C. Slowly, with continuous stirring, add 5.0 mL of concentrated nitric acid to the cold sulfuric acid. Keep this nitrating mixture in the ice bath until use.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 2-amino-6-chlorophenol in 50 mL of concentrated sulfuric acid. Cool the solution to between -5°C and 0°C using an ice-salt bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-amino-6-chlorophenol over a period of 45-60 minutes. It is crucial to maintain the internal reaction temperature below 5°C throughout the addition to minimize the formation of byproducts.

-

Reaction Completion: After the complete addition of the nitrating mixture, continue to stir the reaction mixture at 0-5°C for an additional 2 hours.

-

Work-up: Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring. A yellow-orange precipitate of the crude product will form.

-

Isolation: Allow the ice to melt completely. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus (B1172312) paper.

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution hot-filtered. Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 2-amino-6-chlorophenol | C₆H₆ClNO | 143.57 | 95-85-2 |

| This compound | C₆H₅ClN₂O₃ | 188.57 | 6358-09-4 |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (Starting Material:HNO₃) | ~1:1.2 |

| Reaction Temperature | -5°C to 5°C |

| Reaction Time | 2 hours |

| Expected Yield | 70-80% |

| Appearance | Orange-yellow fine powder/crystals |

| Melting Point | 159-163 °C |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of electrophilic nitration of 2-amino-6-chlorophenol.

Safety Considerations

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic and has the potential for a runaway reaction if the temperature is not controlled. Ensure efficient cooling and slow addition of the nitrating mixture.

-

Always add acid to water, never the other way around, when preparing aqueous solutions. In this protocol, nitric acid is added to sulfuric acid, which should be done slowly and with cooling.

Conclusion

The direct nitration of 2-amino-6-chlorophenol provides an effective route to this compound. Careful control of the reaction conditions, particularly temperature, is paramount to ensure a high yield and purity of the desired product. The protocol provided in this guide serves as a foundational method for the laboratory-scale synthesis of this important chemical intermediate. Further optimization may be required for scale-up operations.

References

An In-depth Technical Guide to the Electrophilic Nitration of 2-Amino-6-chlorophenol

Abstract

This technical guide provides a comprehensive overview of the electrophilic nitration of 2-amino-6-chlorophenol (B183061), a key reaction for the synthesis of valuable chemical intermediates. The document details the underlying reaction mechanism, principles of regioselectivity, experimental considerations, and potential challenges. Detailed experimental protocols, quantitative data, and process visualizations are included to support researchers in the practical application and optimization of this synthesis.

Introduction

The electrophilic nitration of substituted phenols is a fundamental reaction in organic synthesis, yielding nitrophenol derivatives that are crucial precursors for pharmaceuticals, dyes, and other fine chemicals. 2-Amino-6-chlorophenol is a disubstituted phenol (B47542) whose electronic properties make it a compelling substrate for electrophilic aromatic substitution. The strategic introduction of a nitro group onto this scaffold leads to the formation of 2-amino-6-chloro-4-nitrophenol, a versatile intermediate for further chemical elaboration.[1] This guide will explore the core principles and practical execution of this important transformation.

Reaction Core: Mechanism and Regioselectivity

The nitration of 2-amino-6-chlorophenol is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The process involves the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring.[2][3]

Generation of the Electrophile

The nitronium ion is typically generated in situ by the reaction of a nitrating agent, such as nitric acid (HNO₃), with a strong acid, commonly sulfuric acid (H₂SO₄).[4] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Electrophilic Attack and the Sigma Complex

The reaction proceeds in two main steps. First, the π-electron system of the phenol ring acts as a nucleophile, attacking the nitronium ion. This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.[5][6] The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][7] In the final, rapid step, a weak base (like water or the HSO₄⁻ ion) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity and yielding the final nitrated product.[4][5]

Regioselectivity

The position of nitration on the 2-amino-6-chlorophenol ring is controlled by the directing effects of the existing substituents: the hydroxyl (-OH), amino (-NH₂), and chloro (-Cl) groups.

-

Hydroxyl (-OH) and Amino (-NH₂) Groups: Both are powerful activating groups and are ortho, para-directors.[2] They donate electron density to the ring through resonance, stabilizing the positive charge in the sigma complex for attack at the ortho and para positions.

-

Chloro (-Cl) Group: The chlorine atom is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.[2]

The combined influence of these groups directs the incoming nitro group primarily to the C4 position, which is para to the strongly activating hydroxyl group and ortho to the amino group.[2] The C4 position is sterically accessible and electronically favored due to the powerful resonance stabilization provided by the -OH and -NH₂ groups.

Experimental Protocols and Data

While specific, peer-reviewed protocols for the direct nitration of 2-amino-6-chlorophenol are not extensively detailed in publicly available literature, a standard procedure can be constructed based on established methods for phenol nitration.[2][8] Nitration reactions are highly exothermic and require careful temperature control to prevent over-nitration and the formation of by-products.[2]

Representative Experimental Protocol (Nitration)

-

1. Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-chlorophenol in a suitable solvent (e.g., glacial acetic acid). Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

2. Preparation of Nitrating Agent: Slowly add concentrated nitric acid to concentrated sulfuric acid while cooling to prepare the nitrating mixture.

-

3. Reagent Addition: Add the nitrating mixture dropwise to the cooled solution of 2-amino-6-chlorophenol over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[8]

-

4. Reaction: After the addition is complete, allow the mixture to stir at a low temperature for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

5. Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with vigorous stirring.

-

6. Isolation and Purification: The precipitated solid product, this compound, is collected by filtration, washed with cold water until the washings are neutral, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695)/water.

Detailed Protocol: Acylation of this compound

To illustrate a fully detailed protocol for a reaction involving the product of nitration, the following procedure for the N-acylation of this compound is adapted from patent literature.[9]

-

1. Reagents and Setup: 70 g (0.37 mol) of this compound is placed in a sulfonation flask with 500 ml of acetic acid.

-

2. Addition: 100 ml (1.06 mol) of acetic anhydride (B1165640) is added dropwise with stirring at 25 °C.

-

3. Reaction: The mixture is stirred at room temperature for 5 hours.

-

4. Work-up: The reaction mixture is then poured onto 2.5 kg of ice water and stirred for an additional hour.

-

5. Isolation: The precipitated product is collected by filtration and washed with water.

-

6. Purification: The crude product is recrystallized from 2 parts of ethanol and 1 part of water.

-

7. Yield: This procedure reportedly yields 59.9 g (69.9% of theory) of N-(3-chloro-2-hydroxy-5-nitrophenyl)acetamide.[9]

Quantitative Data

The primary product of the reaction is this compound. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₅ClN₂O₃ | [1] |

| Molecular Weight | 188.57 g/mol | [10] |

| Appearance | Yellowish crystalline solid | [1] |

| Melting Point | 159-163 °C | [1] |

| Solubility | Soluble in acetone, ethanol; limited in water | [1] |

| pKa | ~8.2 (weak acid) |[2] |

Alternative Nitrating Agents

While a mixture of nitric and sulfuric acid is traditional, various other reagents have been developed for the nitration of phenols, often to improve regioselectivity or provide milder reaction conditions.[11]

Table 2: Comparison of Selected Nitrating Systems for Phenols

| Nitrating Agent/System | Conditions | Key Features | Source(s) |

|---|---|---|---|

| HNO₃ / H₂SO₄ | Low temperature (0-10 °C) | Standard, strong nitrating agent; risk of over-nitration. | [4] |

| Dilute HNO₃ | Controlled temperature | Reduced oxidizing potential, better control. | [8] |

| NH₄NO₃ / KHSO₄ | Reflux | "Green," inexpensive, high yields, good regioselectivity. | [11] |

| Metal Nitrates (e.g., Fe(NO₃)₃) | CH₃CN, 90 °C | Mild, neutral conditions; high ortho-selectivity for some phenols. | [12] |

| Bi(NO₃)₃ / Clay (KSF) | Dichloromethane | Allows use of dilute HNO₃, high yield for related phenols. | [1] |

| Al(NO₃)₃ on Silica | Room Temperature | Efficient, high regioselectivity. |[13] |

Troubleshooting and Optimization

Table 3: Common Issues and Optimization Strategies in Phenol Nitration

| Issue | Potential Cause(s) | Recommended Solution(s) | Source(s) |

|---|---|---|---|

| Low Yield | Incomplete reaction; side reactions; product loss during work-up. | Monitor reaction by TLC; ensure adequate cooling; optimize reagent stoichiometry; refine purification method. | [2] |

| Over-nitration | Reaction temperature too high; excess nitrating agent; concentrated reagents. | Maintain low temperatures (ice bath); use dilute nitric acid; add nitrating agent slowly. | [2][8] |

| Poor Regioselectivity | Suboptimal temperature or solvent. | Lower temperature to favor kinetic ortho product (if applicable); raise temperature for thermodynamic para product; screen solvents of varying polarities. | [8] |

| Safety Hazard | Highly exothermic reaction; unstable intermediates. | Ensure efficient cooling and stirring; add reagents stepwise; perform reaction behind a blast shield; consider milder, alternative nitrating agents. |[2] |

Conclusion

The electrophilic nitration of 2-amino-6-chlorophenol is a regioselective process governed by the strong activating and directing effects of its hydroxyl and amino substituents, leading predominantly to the formation of this compound. Successful synthesis hinges on the careful control of reaction conditions, particularly temperature, to maximize yield and prevent the formation of unwanted by-products. The use of alternative, milder nitrating agents can offer improved safety profiles and selectivity. This guide provides the foundational knowledge and practical considerations necessary for researchers to effectively utilize this reaction in the synthesis of complex molecules for pharmaceutical and industrial applications.

References

- 1. Buy this compound | 6358-09-4 [smolecule.com]

- 2. This compound | 6358-09-4 | Benchchem [benchchem.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. byjus.com [byjus.com]

- 8. benchchem.com [benchchem.com]

- 9. EP0376047A1 - this compound derivatives, process for their preparation and hair dyeing agent containing the same - Google Patents [patents.google.com]

- 10. 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Amino-6-chloro-4-nitrophenol

This technical guide provides a comprehensive overview of the solubility of 2-Amino-6-chloro-4-nitrophenol, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis. This document collates available quantitative solubility data, details relevant experimental protocols, and presents visual diagrams of its synthetic pathway and a general experimental workflow for solubility determination.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents. The following tables summarize the available quantitative data for easy comparison.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

| Solvent | Solubility | Temperature (°C) | Method |

| Water | 0.045% (w/v) or 450 mg/L[1][2] | 25 | EU - A.5 |

| Water | < 1 mg/mL[3] | 21.5 | Not specified |

| Acetone/Water (1:1) | 8.7% (w/w)[1] | Not specified | Not specified |

| DMSO | > 10% (w/w)[1] | Not specified | Not specified |

| Ethanol | > 10% (w/w)[1] | Not specified | Not specified |

| Acetone | Soluble[4] | Not specified | Not specified |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the physicochemical characterization of a compound. Standardized methods are employed to ensure accuracy and reproducibility. The protocols outlined below are based on established methodologies for determining the solubility of chemical substances.

Water Solubility Determination (Flask Method - based on OECD Test Guideline 105)

The flask method is a straightforward and widely used technique for determining the water solubility of substances.

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Shaking flask or vessel with a stirrer

-

Constant temperature bath or incubator

-

Centrifuge or filtration apparatus (e.g., membrane filter with a pore size of 0.45 µm)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a shaking flask.

-

Seal the flask and place it in a constant temperature bath, typically at 25 °C.

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time (e.g., 24 to 48 hours).

-

After equilibration, cease agitation and allow the mixture to stand for a defined period to permit phase separation.

-

Separate the aqueous phase from the undissolved solid by centrifugation or filtration. Ensure the separation method does not alter the concentration of the dissolved substance.

-

Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Perform the determination in triplicate.

Solubility in Organic Solvents (Shake-Flask Method)

The shake-flask method can be adapted for determining solubility in organic solvents like ethanol, DMSO, or acetone/water mixtures.

Principle: Similar to the water solubility test, an excess of the solute is equilibrated with the solvent, and the concentration of the saturated solution is measured.

Apparatus:

-

Vials or flasks with secure caps

-

Orbital shaker or vortex mixer

-

Constant temperature environment

-

Centrifuge or filtration system compatible with the organic solvent

-

Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a suitable vial.

-

Cap the vial tightly and place it on a shaker at a constant temperature.

-

Shake the mixture until equilibrium is reached. The time required may vary depending on the solvent and the substance.

-

After equilibration, separate the saturated solution from the excess solid by centrifugation or filtration.

-

Dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the working range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using an appropriate and validated analytical technique.

-

Calculate the original solubility, accounting for the dilution factor.

-

Repeat the experiment to ensure the results are reproducible.

Visualizations

The following diagrams illustrate the synthesis pathway of this compound and a general workflow for its solubility determination.

References

Technical Guide: Physicochemical Properties of 2-Amino-6-chloro-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Amino-6-chloro-4-nitrophenol, a compound of interest in various chemical and cosmetic applications. This document outlines its melting and boiling points, detailed experimental protocols for their determination, and a representative workflow for its chemical synthesis.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purity assessment, and handling of a chemical compound. The data for this compound (CAS No: 6358-09-4) are summarized below.

| Physical Property | Value | Notes |

| Melting Point | 158 - 164 °C (316.4 - 327.2 °F) | The literature indicates a range, with values such as 158-162.5°C and 160-164°C being commonly reported.[1][2][3][4] |

| Boiling Point | 358.7 ± 42.0 °C (677.7 ± 75.6 °F) | This value is a scientifically predicted estimate, as experimental determination may be challenging due to potential decomposition at high temperatures.[1][2] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following are standard methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is the most common technique for determining the melting point of a solid crystalline compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (oil bath for Thiele tube)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount of the sample is ground into a fine powder using a mortar and pestle.[3]

-

Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end.[1][2] This process is repeated until a packed sample column of 2-3 mm in height is achieved.[1][2]

-

Apparatus Setup:

-

Mel-Temp/Digital Apparatus: The capillary tube is inserted into the designated slot in the apparatus.[1]

-

Thiele Tube/Oil Bath: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in the oil within the Thiele tube or beaker, making sure the open end of the capillary is above the oil level.[2]

-

-

Heating and Observation: The sample is heated. An initial rapid heating can be used to find an approximate melting range. For an accurate measurement, the heating rate should be slowed to 1-2°C per minute as the temperature approaches the expected melting point.[2]

-

Data Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T1 - T2.

-

Boiling Point Determination: Micro-Reflux (Thiele Tube) Method

Given the high and predicted nature of the boiling point, a micro-scale method is often preferred to minimize sample use and potential hazards.

Apparatus:

-

Thiele tube or oil bath setup

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end down.

-

Apparatus Assembly: The test tube is attached to a thermometer. This assembly is then clamped and immersed in a Thiele tube or an oil bath. The sample should be level with the thermometer bulb.

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.[5]

-

Data Recording: The liquid and the apparatus are allowed to cool. The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid, as it is the point where the external pressure equals the vapor pressure of the substance.[5]

Synthesis Workflow

This compound can be synthesized via several routes. A common laboratory-scale approach is the nitration of a substituted phenol. The logical workflow for this process is outlined below.

Caption: A logical workflow for the synthesis of this compound.

This diagram illustrates a primary synthesis pathway involving the electrophilic nitration of 2-amino-6-chlorophenol.[6] The hydroxyl and amino groups on the starting material direct the incoming nitro group to the C4 position, yielding the desired product.[6] Subsequent steps involve quenching the reaction, isolating the crude solid, and purifying it, typically through recrystallization, to obtain the final high-purity compound.

References

Spectral Analysis of 2-Amino-6-chloro-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2-Amino-6-chloro-4-nitrophenol, a key chemical intermediate. This document outlines the expected results from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive resource for the characterization of this compound. Detailed experimental protocols and a logical framework for spectral interpretation are also presented to aid in laboratory workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted and Analog-Based)

Solvent: DMSO-d₆, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.20 | d | ~2.5 | H-3 |

| ~7.80 | d | ~2.5 | H-5 |

| ~7.00 | s (broad) | - | -NH₂ |